7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxaspiro[3.3]heptan-5-ol |
InChI |
InChI=1S/C8H14O2/c1-7(2)3-6(9)8(7)4-10-5-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
WRABRMFMSWGVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C12COC2)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 Ol and Analogous Oxaspiro 3.3 Heptanes
Convergent and Divergent Synthetic Pathways to Spiro[3.3]heptane Scaffolds
The construction of the highly strained spiro[3.3]heptane core necessitates specialized synthetic approaches. Both convergent strategies, where the two cyclobutane (B1203170) rings are formed in a single key step, and divergent pathways, involving stepwise ring formation and functionalization, have been successfully employed.
Intramolecular Cyclization Protocols Utilizing Alkoxide Formation and Nucleophilic Substitution
A foundational strategy for the synthesis of oxaspiro[3.3]heptanes is the intramolecular Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comwikipedia.org This approach typically involves a dihaloalcohol precursor which, upon treatment with a strong base, forms an alkoxide that subsequently displaces an intramolecular halide to form the oxetane (B1205548) ring.
A key precursor for many oxaspiro[3.3]heptane derivatives is 3,3-bis(chloromethyl)oxetane (B146354). wikipedia.org This intermediate can be synthesized through the cyclization of pentaerythritol (B129877) trichlorohydrin with a base like sodium hydroxide. wikipedia.org Further reaction of 3,3-bis(chloromethyl)oxetane with various nucleophiles can lead to a diverse range of spirocyclic compounds. For instance, reaction with sodium azide (B81097) yields the energetic polymer precursor, poly(bis(azidomethyl)oxetane) (PolyBAMO). wikipedia.org Analogously, for the synthesis of 7,7-dimethyl-2-oxaspiro[3.3]heptan-5-ol, a hypothetical precursor would be a suitably substituted diol that can be converted to a dihalide and subsequently cyclized.
The synthesis of 2-oxa-6-azaspiro[3.3]heptane has been reported starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide, showcasing the utility of intramolecular cyclization in building such spirocyclic systems. mdpi.com The efficiency of these intramolecular reactions is influenced by ring size, with the formation of five- and six-membered rings generally being the most favorable, followed by three-, four-, and seven-membered rings. libretexts.org
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Pentaerythritol trichlorohydrin | NaOH | 3,3-Bis(chloromethyl)oxetane | wikipedia.org |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol | p-Tosylamide, Base | 2-Oxa-6-azaspiro[3.3]heptane derivative | mdpi.com |
| Halohydrin | Base (e.g., NaH) | Cyclic Ether (Epoxide) | youtube.com |
Strain-Mediated Rearrangements: Applications of Semipinacol Rearrangements for Spiro[3.3]heptan-1-one Formation
Semipinacol rearrangements have emerged as a powerful tool for the construction of strained spirocyclic systems. A notable application is the synthesis of spiro[3.3]heptan-1-ones. This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate undergoes a "strain-relocating" semipinacol rearrangement to yield the spiro[3.3]heptan-1-one. This process can be regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones.
Double Alkylation Strategies Employing TosMIC or Malonate Diesters
A classic approach to the formation of spirocycles involves the double alkylation of a suitable pronucleophile with a dihaloalkane. The malonic ester synthesis is a prime example of this strategy. nrochemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com In the context of spiro[3.3]heptane synthesis, diethyl malonate can be deprotonated with a base to form an enolate, which is then reacted with a 1,3-dihalocyclobutane derivative. A historical synthesis of a spiro[3.3]heptane dicarboxylic acid, known as Fecht's acid, utilized the alkylation of a malonic ester with the tetrabromide of pentaerythritol. ethz.ch A significant challenge in this method can be the formation of dialkylated byproducts. wikipedia.org
p-Toluenesulfonylmethyl isocyanide (TosMIC) is another versatile reagent that can be employed in the synthesis of cyclic systems. nih.govsigmaaldrich.comorganic-chemistry.orgresearchgate.netwikipedia.orgenamine.netorganic-chemistry.org Its acidic α-carbon can be deprotonated and subsequently dialkylated. While more commonly used for the synthesis of heterocycles like pyrroles and oxazoles, its application in forming carbocyclic spiro systems is conceivable. The reaction of TosMIC with a dihalide could, in principle, lead to a spirocyclic core after appropriate workup.
| Nucleophile | Electrophile | Key Transformation | Potential Product | Reference |
|---|---|---|---|---|
| Diethyl malonate | 1,3-Dihalocyclobutane | Double alkylation followed by decarboxylation | Spiro[3.3]heptane derivative | nrochemistry.comwikipedia.org |
| TosMIC | 1,3-Dihalocyclobutane | Double alkylation | Spiro[3.3]heptane precursor | enamine.netorganic-chemistry.org |
Thermal [2+2] Cycloaddition Reactions in the Construction of Spirocyclic β-Lactams
Thermal [2+2] cycloaddition reactions are a powerful method for constructing four-membered rings. The reaction of a ketene (B1206846) with an imine is a well-established route to β-lactams (4-membered ring amides). This methodology can be extended to the synthesis of spirocyclic β-lactams, which can serve as precursors to other spiro[3.3]heptane derivatives. For example, the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate can produce a spirocyclic β-lactam. Subsequent reduction of the β-lactam ring can then yield the corresponding azaspiro[3.3]heptane.
Radical-Initiated Coupling Approaches for Spiro[2.3]hexane and Spiro[3.3]heptane Core Assembly
Radical cyclizations offer a mild and efficient way to form cyclic structures, including strained spirocycles. researchgate.net These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a double bond or another radical. For instance, a photoredox-catalyzed approach has been described for the synthesis of cyclobutanes through a deboronative radical addition-polar cyclization cascade. researchgate.net This methodology demonstrates the potential for forming four-membered rings under mild conditions with good functional group tolerance. The synthesis of a 1,5-dioxaspiro[2.3]hexane core has been achieved through a lithium-amide induced single-electron transfer to generate a radical pair that couples to form the spirocyclic system. While not a direct synthesis of a spiro[3.3]heptane, this demonstrates the applicability of radical coupling in constructing strained spiro-heterocycles.
Enantioselective Synthesis and Stereochemical Control in Oxaspiro[3.3]heptane Derivatization
The biological activity of spiro[3.3]heptane derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance. One approach to achieving enantiopure oxaspiro[3.3]heptanols is through the enantioselective reduction of a prochiral spiro[3.3]heptanone. Novel spiroborate esters derived from nonracemic 1,2-aminoalcohols and ethylene (B1197577) glycol have been shown to be effective catalysts for the asymmetric borane (B79455) reduction of a variety of prochiral ketones, yielding optically active alcohols with high enantiomeric excess. nih.gov
Enzymatic resolutions also provide a powerful tool for obtaining enantiomerically pure spiro[3.3]heptane derivatives. For example, the enzyme-catalyzed asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane using pig liver esterase has been used to prepare 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality and moderate optical purity. wikipedia.org Similarly, racemic 2,6-disubstituted spiro[3.3]heptane derivatives with axial chirality have been successfully resolved through enantioselective enzyme-catalyzed hydrolysis. wikipedia.org
| Method | Substrate | Key Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | Prochiral spiro[3.3]heptanone | Spiroborate ester catalyst, Borane-dimethyl sulfide | Optically active spiro[3.3]heptanol | nih.gov |
| Enzymatic Resolution | Racemic 2,6-disubstituted spiro[3.3]heptane derivative | Enzyme (e.g., pig liver esterase) | Enantiomerically enriched spiro[3.3]heptane derivative | wikipedia.org |
Enzymatic Catalysis in Asymmetric Synthesis and Racemic Resolution of Spiro[3.3]heptane Derivatives
Enzymatic catalysis offers a powerful tool for achieving high stereoselectivity in the synthesis of chiral molecules, a critical aspect in modern drug discovery. nih.gov Enzymes operate under mild conditions and can recognize subtle differences in substrate structure, such as enantiotopic groups in prochiral molecules, to yield optically pure products. nih.gov This approach has been successfully applied to the synthesis and resolution of spiro[3.3]heptane derivatives.
A notable example is the use of hydrolases, such as pig liver esterase (PLE), for the asymmetric synthesis of axially chiral spiro[3.3]heptanes. electronicsandbooks.comrsc.org The enzymatic hydrolysis of a prochiral starting material, 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, selectively produces the chiral diacetate, 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane. electronicsandbooks.comrsc.org The reaction's regioselectivity and the enantiomeric excess (e.e.) of the product can be influenced by reaction conditions such as temperature. electronicsandbooks.com
| Temperature (°C) | Time (h) | Isolated Yield (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|
| Room Temp. | 4 | 59 | 56 |
| Low Temp. | - | 86 | 51 |
Similarly, lipases have been employed for the asymmetric esterification of 2,2,6,6-tetrakis(hydroxymethyl)spiro[3.3]heptane, which also yields the axially chiral 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane. rsc.org Furthermore, lipase-catalyzed enantioselective esterification has been effective in resolving racemic diols of spiro compounds. rsc.org Beyond hydrolases, other enzyme classes like ketoreductases and imine reductases (IREDs) are being explored to create a diverse range of chiral spiro[3.3]heptane derivatives and related structures through the precise control of remote stereochemistry. researchgate.net
Regio- and Stereospecific Synthetic Routes to Optically Active Spiro[3.3]heptan-1-ones
The synthesis of spiro[3.3]heptan-1-ones, key intermediates for further functionalization, has been advanced by the development of novel rearrangement strategies. A particularly effective method involves a 'strain-relocating' semipinacol rearrangement to form the highly strained spiro[3.3]heptan-1-one core. nih.govnih.gov
This process begins with the reaction between readily accessible 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The initial nucleophilic addition generates a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov In the presence of an acid such as methanesulfonic acid (MsOH) or aluminum trichloride (B1173362) (AlCl₃), this intermediate undergoes a rapid rearrangement to directly afford the substituted spiro[3.3]heptan-1-one. nih.gov
A crucial advantage of this methodology is its complete regio- and stereospecificity when an optically active substituted cyclopropanone (B1606653) equivalent is used as the starting material. nih.govresearchgate.netnih.gov This specificity allows for the direct synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov The reaction mechanism is believed to proceed through the initial protonation of the bicyclobutyl portion of the intermediate, followed by a electronicsandbooks.comrsc.org-rearrangement of the resulting cyclopropylcarbinyl cation to yield the final spirocyclic ketone. nih.govnih.gov
Precursor Molecules and Strategic Building Blocks Utilized in the Synthesis of this compound and its Analogs
The construction of the spiro[3.3]heptane skeleton, including its oxa- and aza-analogs, relies on the use of strategic precursor molecules and building blocks. The development of robust synthetic protocols has made a variety of these building blocks available on a preparative scale, facilitating their use in drug discovery programs. researchgate.netresearchgate.net These spirocyclic modules provide access to underexplored three-dimensional chemical space. sigmaaldrich.com
Key precursors for constructing the spiro[3.3]heptane framework include compounds like 3-oxocyclobutanecarboxylic acid, which can be used to build a suitably functionalized skeleton. researchgate.net Historically, Fecht's acid, a dicarboxylic acid derivative of spiro[3.3]heptane, was synthesized using the tetrabromide of pentaerythritol. wikipedia.org Modern approaches focus on creating highly functionalized building blocks that can be readily incorporated into larger molecules. researchgate.netnih.govacs.org Research has led to the synthesis of versatile azaspiro[3.3]heptanes and other heterocyclic variants that serve as conformationally restricted isosteres for common cyclic structures like cyclohexane. researchgate.netresearchgate.net
| Precursor Molecule | Key Synthetic Step/Strategy | Resulting Building Block | Reference |
|---|---|---|---|
| 3-Oxocyclobutanecarboxylic acid | Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative | Functionalized spiro[3.3]heptanes | researchgate.net |
| 3-Oxocyclobutanecarboxylate | Diastereoselective Strecker reaction and intramolecular imide formation | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | researchgate.net |
| Endocyclic alkenes and Graf's isocyanate | Thermal [2+2] cycloaddition | Spirocyclic β-lactams (precursors to 1-azaspiro[3.3]heptanes) | researchgate.net |
| Vinyloxyphenylbicyclobutanes and water | Perchloric acid-catalyzed heteroannulation | Spirocyclobutanes | researchgate.net |
Methodologies for Targeted Functionalization at the Spirocenter and Peripheral Substituent Positions
Once the core spiro[3.3]heptane scaffold is assembled, subsequent modifications are often necessary to synthesize the final target molecule. The functional groups incorporated during the initial synthesis can serve as "synthetic handles" for these downstream manipulations. researchgate.net Methodologies have been developed for the targeted functionalization of peripheral positions on the spiro-rings, allowing for the introduction of diverse chemical entities.
Starting from spiro[3.3]heptane ketones, a variety of chemical transformations can be performed. chemrxiv.org For example, a Wolff-Kishner reduction can convert the ketone into a methylene (B1212753) group, and subsequent reactions can introduce other functionalities. chemrxiv.org A common strategy involves converting the ketone to a bromide, which can then be treated with n-butyllithium (nBuLi) and an electrophile like trimethyl borate (B1201080) or carbon dioxide to generate boronic acids or carboxylic acids, respectively. chemrxiv.org These carboxylic acids can be further transformed, for instance, into anilines via a Curtius reaction. chemrxiv.org Such modifications are essential for building molecular complexity and exploring the structure-activity relationships of spiro[3.3]heptane-containing compounds in medicinal chemistry. chemrxiv.org
Chemical Reactivity and Transformative Processes of 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 Ol and Oxaspiro 3.3 Heptane Frameworks
Ring-Opening Reactivity of Oxaspiro[3.3]heptane Systems
The inherent strain in the four-membered rings of the oxaspiro[3.3]heptane skeleton renders it susceptible to ring-opening reactions, which can proceed through various mechanistic pathways.
The oxetane (B1205548) ring in oxaspiro[3.3]heptane systems is a key site for nucleophilic attack, leading to the formation of functionalized cyclobutane (B1203170) derivatives. This reactivity is fundamental to the utility of these spirocycles as building blocks in medicinal chemistry. For instance, nucleophilic aromatic substitution reactions have been successfully performed using derivatives like 2-oxa-6-azaspiro[3.3]heptane. mdpi.com In these reactions, the spirocyclic amine acts as a nucleophile, attacking an electrophilic aromatic substrate. mdpi.com
The regioselectivity of these ring-opening reactions can often be controlled by the reaction conditions. For example, the reaction of 2-oxa-6-azaspiro[3.3]heptane with acetic anhydride (B1165640) can yield different products depending on the solvent. mdpi.com In neat acetic anhydride, a diacetylated adduct is formed, whereas in methanol, a mono-acetylated product is obtained in high yield. mdpi.com This highlights the tunability of the nucleophilic ring-opening process.
| Nucleophile | Substrate | Conditions | Product | Yield (%) | Ref |
| 2-oxa-6-azaspiro[3.3]heptane oxalate (B1200264) salt | 1,4-dibromo-2-nitrobenzene | K2CO3, DMF | 6-(3-bromo-6-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | >90 | mdpi.com |
| Aniline derivative | Acetic Anhydride | Methanol, reflux | N-[5-bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]acetamide | 81 | mdpi.com |
| Aniline derivative | Acetic Anhydride | Neat | Diacetylated adduct | 90 | mdpi.com |
Under acidic conditions, oxaspiro[3.3]heptane frameworks can undergo complex rearrangements and ring expansions. Lewis acid catalysis has been employed as a key step in the synthesis of functionalized spiro[3.3]heptane skeletons. researchgate.net For example, the rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, catalyzed by a Lewis acid, is a crucial transformation for constructing the spiro[3.3]heptane core. researchgate.net
These acid-catalyzed processes can also involve sigmatropic rearrangements, such as the Cope and Claisen rearrangements. While not directly documented for 7,7-dimethyl-2-oxaspiro[3.3]heptan-5-ol, related systems demonstrate the potential for such transformations. For instance, acid catalysis can facilitate Cope rearrangements in 1,5-diene systems at milder conditions than thermal activation. nih.gov Similarly, the Claisen rearrangement, a heteroatom variant of the Cope rearrangement, is often promoted by acid catalysts. nih.gov These precedents suggest that the oxaspiro[3.3]heptane framework, under appropriate acidic conditions, could potentially undergo skeletal reorganizations.
Stereoselective Chemical Modifications at the Hydroxyl Group of this compound
The secondary hydroxyl group in this compound presents a key handle for stereoselective chemical modifications. While specific studies on this exact molecule are not prevalent in the provided search results, general principles of stereoselective reactions on hindered secondary alcohols are applicable. The steric hindrance imposed by the gem-dimethyl group and the spirocyclic framework can influence the approach of reagents, potentially allowing for diastereoselective transformations.
The synthesis of all four stereoisomers of a related functionalized spiro[3.3]heptane, starting from a common precursor, highlights the ability to control stereochemistry within this scaffold. researchgate.net The separation of diastereomeric intermediates was key to obtaining each target compound as a single stereoisomer. researchgate.net This demonstrates that stereoselective synthesis and modifications are feasible for this class of compounds.
Intrinsic Reactivity of the Spirocyclic Ether Linkage
The spirocyclic ether linkage, specifically the oxetane ring, is a defining feature of the oxaspiro[3.3]heptane framework and significantly influences its reactivity. The inherent strain of the four-membered ether ring makes it more reactive than larger, less-strained cyclic ethers like tetrahydrofuran (B95107) or pyran. This heightened reactivity is a cornerstone of its utility in chemical synthesis, particularly in strain-release reactions. acs.org
Despite its reactivity, the oxaspiro[3.3]heptane scaffold is considered a stable structural motif in medicinal chemistry, offering a metabolically robust alternative to other ring systems. researchgate.net This balance of stability and controlled reactivity makes it an attractive building block. The oxetane unit is considered a polar equivalent of a gem-dimethyl group, providing a way to introduce polarity and improve physicochemical properties in drug candidates. mdpi.com
Electrophilic and Nucleophilic Characteristics of Oxaspiro[3.3]heptanone Precursors and Derivatives
Oxaspiro[3.3]heptanone precursors and their derivatives exhibit both electrophilic and nucleophilic characteristics, depending on the specific functional groups present. The ketone functionality in an oxaspiro[3.3]heptanone, for example, provides an electrophilic carbon center susceptible to attack by nucleophiles.
Conversely, derivatives containing amine functionalities, such as 2-oxa-6-azaspiro[3.3]heptane, act as potent nucleophiles. mdpi.com These compounds readily participate in nucleophilic substitution reactions. mdpi.com The versatility of the oxaspiro[3.3]heptane framework allows for the incorporation of a wide range of functional groups, enabling the synthesis of building blocks with tailored electrophilic or nucleophilic properties for applications in drug discovery. acs.orgnih.gov
| Derivative | Functional Group | Chemical Character | Reactivity Example | Ref |
| Oxaspiro[3.3]heptanone | Ketone | Electrophilic | Susceptible to nucleophilic addition | |
| 2-oxa-6-azaspiro[3.3]heptane | Secondary Amine | Nucleophilic | Nucleophilic aromatic substitution | mdpi.com |
Radical-Mediated Transformations and C-H Functionalization Strategies
Recent advances in synthetic methodology have opened up new avenues for the functionalization of saturated carbocycles and heterocycles through radical-mediated transformations and C-H functionalization. chemrxiv.org While specific examples involving this compound are not detailed in the search results, the general principles are applicable to the oxaspiro[3.3]heptane framework.
Radical reactions offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. nih.gov Strategies such as hydrogen-atom transfer (HAT) can generate radical intermediates from C-H bonds, which can then undergo further reactions. chemrxiv.org Given the presence of multiple C-H bonds in the oxaspiro[3.3]heptane skeleton, these methods could potentially be used to introduce new functional groups at various positions.
The development of radical-relay reactions has significantly expanded the scope of C(sp3)−H functionalization, allowing for the functionalization of C-H bonds that are remote from existing functional groups. chemrxiv.org This approach could be particularly useful for modifying the spirocyclic core of oxaspiro[3.3]heptane derivatives in a regioselective manner.
Advanced Spectroscopic and Structural Elucidation of 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques is indispensable for a complete stereochemical assignment.
Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for deciphering the complex spin systems present in this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is utilized to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule. researchgate.netmnstate.edu Cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton at C5 and the adjacent methylene (B1212753) protons, as well as the couplings between the methylene protons of the cyclobutane (B1203170) and oxetane (B1205548) rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C chemical shifts by linking them to their attached protons. For instance, the signal for the carbon atom C5 would be correlated with the proton signal of H5.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. libretexts.org This is particularly important for determining the relative stereochemistry of the hydroxyl group at C5. The presence or absence of NOE cross-peaks between the H5 proton and the protons of the gem-dimethyl groups can help establish the cis or trans relationship of the alcohol functionality with respect to the dimethyl-substituted carbon.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general values for similar structural motifs. organicchemistrydata.orgsigmaaldrich.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C3 | ~4.5 - 4.8 | ~75 - 80 |
| C4 | - | ~40 - 45 |
| C5 | ~3.8 - 4.2 (m) | ~65 - 70 |
| C6 | ~2.0 - 2.5 (m) | ~35 - 40 |
| C7 | - | ~30 - 35 |
| CH₃ (at C7) | ~1.0 - 1.3 (s) | ~20 - 25 |
| OH | Variable | - |
Utilization of Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Given that this compound is a chiral molecule, the determination of its enantiomeric purity is of significant interest. Chiral NMR shift reagents, typically lanthanide complexes, can be employed for this purpose. nih.govtcichemicals.comresearchgate.net These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. researchgate.net By integrating the signals corresponding to each enantiomer in the presence of a chiral shift reagent, the enantiomeric excess (ee) of a given sample can be accurately quantified. semanticscholar.org
X-ray Crystallography for Precise Determination of Absolute Configuration and Conformational Details
While NMR spectroscopy provides valuable information about relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique yields a precise three-dimensional map of the electron density within the crystal, revealing exact bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would unequivocally establish the spatial arrangement of the hydroxyl group and the gem-dimethyl groups relative to the spirocyclic framework.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Analysis of Ring Strain Signatures
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the structural features of a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the oxetane ring and the alcohol would likely be observed in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the spirocyclic carbon framework would be expected to give rise to distinct signals in the Raman spectrum.
Both techniques can also offer insights into the ring strain of the spiro[3.3]heptane system. Deviations in the vibrational frequencies from those of unstrained acyclic analogues can be correlated with the degree of ring strain.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between different elemental compositions that may have the same nominal mass.
Advanced Applications of 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 Ol in Contemporary Organic Synthesis
Function as Defined Stereochemical Scaffolds and Chiral Building Blocks
The inherent rigidity of the spiro[3.3]heptane core makes it an exceptional stereochemical scaffold. Unlike flexible acyclic or monocyclic systems, the two cyclobutane (B1203170) rings fused at a central carbon atom hold substituents in well-defined spatial vectors. researchgate.net This limited conformational freedom is highly advantageous in the design of molecules intended for specific biological targets, as it can lead to enhanced binding affinity and selectivity. researchgate.netbldpharm.com
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol, possessing a hydroxyl group, can be resolved into its constituent enantiomers or used as a racemic mixture in diastereoselective reactions. The chiral alcohol function serves as a handle for introducing further complexity. The synthesis of chiral building blocks from non-chiral starting materials using chiral catalysts is a cornerstone of modern pharmaceutical development, and scaffolds like this are prime candidates for such transformations. nih.govresearchgate.net The ultimate goal is to produce single enantiomer drugs, which have seen a dramatic growth in sales due to improved efficacy and reduced side effects. nih.gov
The utility of the spiro[3.3]heptane scaffold has been demonstrated in the synthesis of conformationally restricted analogs of bioactive molecules, such as glutamic acid. nih.gov In one approach, a spiro[3.3]heptane core was constructed and then elaborated using a modified Strecker reaction with a chiral auxiliary to produce various stereoisomers of spirocyclic glutamic acid analogs. nih.gov Although this example uses a different substitution pattern, the principle directly applies to derivatives of this compound, where the alcohol can be oxidized to a ketone to undergo similar amination reactions.
Table 1: Stereochemical Applications of the Spiro[3.3]heptane Scaffold
| Feature | Advantage in Synthesis | Example Application |
|---|---|---|
| Rigid Core | Predictable orientation of substituents, reducing conformational uncertainty. researchgate.net | Design of ligands with high target selectivity. researchgate.net |
| Chirality | Access to enantiomerically pure compounds for improved drug efficacy. nih.gov | Synthesis of chiral amino acids and amino alcohols. nih.govnih.gov |
| Defined Vectors | Precise spatial positioning of functional groups for interaction with biological targets. researchgate.netbldpharm.com | Development of conformationally restricted probes for studying ligand-target binding. nih.gov |
Strategic Precursors for the Construction of Elaborate Molecular Architectures and Specialized Chemical Probes
Organic building blocks are fundamental components for the bottom-up assembly of complex molecular structures. sigmaaldrich.com this compound, with its oxetane (B1205548) ring and secondary alcohol, is a versatile precursor for more elaborate molecules. The oxetane motif itself is of significant interest in medicinal chemistry as a polar, non-planar surrogate for carbonyl groups and other functionalities. researchgate.netresearchgate.net
The alcohol group can be readily transformed into a variety of other functional groups. For instance, oxidation to a ketone allows for nucleophilic additions or reductive aminations, while conversion to a leaving group enables substitution reactions. The oxetane ring can participate in ring-opening reactions under specific conditions, providing access to different molecular skeletons.
A key application of similar spiro[3.3]heptane building blocks is their use as bioisosteres—substitutes for other chemical groups that retain or enhance biological activity. Azaspiro[3.3]heptanes, for example, have been successfully employed as bioisosteres of piperidine (B6355638), improving properties like metabolic stability and solubility. researchgate.netuniv.kiev.uaresearchgate.net The 2-oxaspiro[3.3]heptane motif can similarly act as a bioisostere for morpholine (B109124) or other cyclic ethers, offering a novel three-dimensional shape for exploring chemical space. researchgate.netresearchgate.net This strategy has been used to create new analogs of existing drugs, such as the local anesthetic Bupivacaine, where replacing the piperidine fragment with a spirocyclic amino acid led to enhanced activity. univ.kiev.uaresearchgate.net
Table 2: Key Transformations and Applications of the Oxaspiro[3.3]heptane Core
| Precursor Transformation | Resulting Structure/Function | Potential Application Area |
|---|---|---|
| Oxidation of C5-OH to ketone | Spirocyclic ketone | Access to spirocyclic amines, amino acids via reductive amination or Strecker synthesis. nih.gov |
| Derivatization of C5-OH | Ethers, esters, azides | Introduction of new functional handles for further elaboration. univ.kiev.ua |
| Use as a bioisostere | Replacement for piperidine or morpholine rings. researchgate.netuniv.kiev.ua | Improving physicochemical properties (e.g., solubility, metabolic stability) of drug candidates. univ.kiev.uaresearchgate.net |
Development of Novel Synthetic Reagents and Catalysts Incorporating the Spirocyclic Motif
The defined geometry and stereochemical purity of spirocyclic frameworks make them attractive candidates for ligands in asymmetric catalysis. While specific examples incorporating this compound into catalysts are not yet widely reported, the principle is well-established with other rigid chiral molecules. Chiral ligands, such as those derived from DuPHOS or used in Noyori and Jacobsen catalytic systems, are instrumental in synthesizing enantiomerically pure compounds from achiral precursors. nih.govresearchgate.net
The spiro[3.3]heptane skeleton provides a robust and predictable framework to which catalytically active groups or metal-coordinating atoms can be attached. The C5-hydroxyl group of this compound can be used as an anchor point to tether the scaffold to a metal center or to build a more complex ligand structure. The rigidity of the scaffold would minimize unwanted conformational flexibility in the resulting catalyst, potentially leading to higher enantioselectivity in chemical reactions. The development of such catalysts would be a significant advancement, enabling the efficient and selective synthesis of other valuable chiral molecules.
Methodologies for Structural Diversification and Parallel Synthesis of Compound Libraries Based on the Oxaspiro[3.3]heptane Core
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. mdpi.com Methodologies that allow for the rapid structural diversification of a core scaffold are highly valuable. The oxaspiro[3.3]heptane core is an excellent starting point for generating such libraries due to its novel 3D structure and multiple points for chemical modification.
Parallel synthesis techniques, either in solution-phase or on a solid support, can be applied to a common precursor derived from this compound. mdpi.comnih.gov For example, the C5-alcohol can be oxidized to the corresponding ketone, which can then be subjected to a battery of reactions in parallel. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are powerful tools for combinatorial synthesis and could be adapted for use with functionalized spirocycles. beilstein-journals.org
A "divergence" strategy is often employed, where a single precursor is elaborated through several distinct pathways to maximize structural diversity. nih.gov Starting with this compound, one could envision a library synthesis where one set of reactions modifies the alcohol, another functionalizes the oxetane oxygen (e.g., through Lewis acid coordination), and another modifies the carbon backbone, generating a large and diverse collection of novel molecules for biological screening. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bupivacaine |
| Glutamic Acid |
| Piperidine |
An in-depth analysis of the chemical compound This compound reveals its significance within the broader context of bioisosteric replacement and rational scaffold engineering using spiro[3.3]heptane systems. This class of compounds is gaining considerable attention in medicinal chemistry for its potential to create novel, three-dimensional (3D) molecular architectures with improved pharmacological profiles.
Bioisosteric Replacement and Rational Scaffold Engineering with Spiro 3.3 Heptane Systems
The strategy of replacing common chemical moieties with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of modern drug discovery. researchgate.netacs.org Spiro[3.3]heptane systems, including derivatives like 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol, have emerged as valuable, rigid, C(sp3)-rich scaffolds. nih.gov They serve as non-classical bioisosteres for frequently used ring systems, offering a path to escape the "flatland" of traditional aromatic, sp2-hybridized structures and to explore new, patentable chemical space. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
